1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-proline
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Overview
Description
1-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a furochromenone moiety with a pyrrolidine carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple stepsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
1-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-propionic acid
Uniqueness
1-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-1-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO6/c1-11-10-27-17-9-18-15(8-14(11)17)12(2)13(21(26)28-18)5-6-19(23)22-7-3-4-16(22)20(24)25/h8-10,16H,3-7H2,1-2H3,(H,24,25)/t16-/m0/s1 |
InChI Key |
XVQLNVLPHFZEJH-INIZCTEOSA-N |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC[C@H]4C(=O)O)C |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCC4C(=O)O)C |
Origin of Product |
United States |
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